2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone 2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17209587
InChI: InChI=1S/C16H20O5/c1-9-6-4-5-7-10(9)13(17)14(18)11-8-12-15(19-11)21-16(2,3)20-12/h4-7,11-12,14-15,18H,8H2,1-3H3/t11-,12+,14?,15-/m1/s1
SMILES:
Molecular Formula: C16H20O5
Molecular Weight: 292.33 g/mol

2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone

CAS No.:

Cat. No.: VC17209587

Molecular Formula: C16H20O5

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone -

Specification

Molecular Formula C16H20O5
Molecular Weight 292.33 g/mol
IUPAC Name 2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone
Standard InChI InChI=1S/C16H20O5/c1-9-6-4-5-7-10(9)13(17)14(18)11-8-12-15(19-11)21-16(2,3)20-12/h4-7,11-12,14-15,18H,8H2,1-3H3/t11-,12+,14?,15-/m1/s1
Standard InChI Key IEUQQRYRFFBWPR-BNGAQMRFSA-N
Isomeric SMILES CC1=CC=CC=C1C(=O)C([C@H]2C[C@H]3[C@H](O2)OC(O3)(C)C)O
Canonical SMILES CC1=CC=CC=C1C(=O)C(C2CC3C(O2)OC(O3)(C)C)O

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the tetrahydrofuro[2,3-d] dioxole ring system and its subsequent attachment to the hydroxy-substituted ethanone moiety. Common methods might include:

  • Ring Formation: The tetrahydrofuro[2,3-d] dioxole ring could be formed through reactions involving protected sugars or other cyclic precursors.

  • Coupling Reactions: The attachment of the ethanone moiety to the ring system might involve coupling reactions such as aldol condensations or esterifications.

Potential Applications

Given its structural complexity and functional groups, this compound could have potential applications in:

  • Pharmaceuticals: The presence of hydroxyl and ketone groups suggests it could interact with biological targets, such as enzymes or receptors.

  • Organic Synthesis: It could serve as an intermediate in the synthesis of more complex molecules, leveraging its reactive functional groups.

Chemical Reactions and Stability

The compound's stability and reactivity would depend on its functional groups:

  • Hydrolysis: The ester-like linkage could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation/Reduction: The hydroxyl group and ketone could undergo oxidation or reduction reactions, altering the compound's properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator